molecular formula C8H6Cl2N4 B1444911 1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine CAS No. 1247532-79-1

1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine

Cat. No. B1444911
CAS RN: 1247532-79-1
M. Wt: 229.06 g/mol
InChI Key: SPTWIADVPOGCGX-UHFFFAOYSA-N
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Description

“1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine” is a chemical compound with the CAS Number: 1247532-79-1 . It has a molecular weight of 229.07 . The IUPAC name for this compound is 1-(3,5-dichloro-2-pyridinyl)-1H-pyrazol-4-ylamine . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine” is 1S/C8H6Cl2N4/c9-5-1-7(10)8(12-2-5)14-4-6(11)3-13-14/h1-4H,11H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned in the description, “1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 229.07 .

Scientific Research Applications

Heterocyclic Compound Synthesis

"1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine" plays a crucial role in synthesizing a wide array of heterocyclic compounds. Its derivatives have been utilized in the preparation of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related compounds offers mild reaction conditions for generating diverse heterocyclic compounds and dyes from various precursors (Gomaa & Ali, 2020).

Pharmaceutical Development

In pharmaceutical research, compounds structurally related to "1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine" have been investigated for their potential medicinal applications. For instance, pyrazolo[3,4-b]pyridines have been explored for their versatility as kinase inhibitors. This scaffold interacts with kinases via multiple binding modes, making it a valuable component in the design of inhibitors targeting a broad range of kinase-related diseases (Wenglowsky, 2013).

Catalysis

The compound and its derivatives are also significant in the field of catalysis, particularly in synthesizing pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of hybrid catalysts for the synthesis of these scaffolds highlights the compound's versatility and its role in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

1-(3,5-dichloropyridin-2-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-7(10)8(12-2-5)14-4-6(11)3-13-14/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWIADVPOGCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine

CAS RN

1247532-79-1
Record name 1-(3,5-dichloropyridin-2-yl)-1H-pyrazol-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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